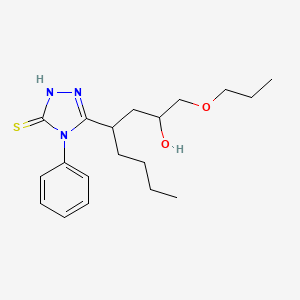
4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol, also known as MPPO, is a chemical compound that has been widely studied for its potential applications in scientific research. MPPO is a member of the triazole family of compounds, which are known for their diverse biological activities and potential therapeutic properties.
作用機序
The exact mechanism of action of 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol is not yet fully understood, but it is believed to involve its ability to modulate the activity of certain enzymes and signaling pathways in cells. In particular, 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These include its ability to reduce oxidative stress and inflammation, as well as its potential to modulate the activity of certain neurotransmitters and signaling pathways in the brain.
実験室実験の利点と制限
One of the main advantages of using 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol in scientific research is its diverse range of potential applications, as well as its relatively simple synthesis method. However, one limitation of 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol is that its exact mechanism of action is not yet fully understood, which may make it more difficult to design experiments that target specific pathways or mechanisms.
将来の方向性
There are a number of potential future directions for research on 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol, including further studies on its neuroprotective and anticancer properties, as well as investigations into its potential therapeutic applications in other areas such as cardiovascular disease and inflammation. Additionally, further studies on the exact mechanism of action of 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol may help to identify new targets for drug discovery and development.
合成法
4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol can be synthesized using a variety of methods, including the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with propargyl alcohol and 2-octanol in the presence of a catalyst such as copper(II) acetate. The resulting product can then be purified using standard techniques such as column chromatography.
科学的研究の応用
4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, cancer research, and drug discovery. In particular, 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as potential anticancer activity through its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
3-(2-hydroxy-1-propoxyoctan-4-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c1-3-5-9-15(13-17(23)14-24-12-4-2)18-20-21-19(25)22(18)16-10-7-6-8-11-16/h6-8,10-11,15,17,23H,3-5,9,12-14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPFKWMFOOPVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(COCCC)O)C1=NNC(=S)N1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5057192.png)
![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5057199.png)
![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl 3-nitrobenzoate](/img/structure/B5057200.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057204.png)

![4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B5057228.png)
![(3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetic acid](/img/structure/B5057236.png)

![2,4-dichloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5057249.png)
![5-[(sec-butylamino)methylene]-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057258.png)
acetate](/img/structure/B5057271.png)
![3-[3-({imino[2-(2-thienylmethylene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5057280.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-iodobenzamide](/img/structure/B5057285.png)
![4-chloro-2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5057293.png)